molecular formula C11H14ClN5O2S B2681442 2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 1006471-35-7

2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No. B2681442
CAS RN: 1006471-35-7
M. Wt: 315.78
InChI Key: XJSJACCYYJMQJZ-UHFFFAOYSA-N
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Description

2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a useful research compound. Its molecular formula is C11H14ClN5O2S and its molecular weight is 315.78. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemotherapeutic Potential

Research on compounds structurally related to 2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has demonstrated promising applications in chemotherapeutic interventions. Novel silver complexes using ester derivatives of Bis(pyrazol-1-yl)acetic acid have shown significant in vitro antitumor activity, outperforming cisplatin in human cancer cell lines, including those from small-cell lung carcinoma (SCLC). These compounds accumulate in cancer cells and selectively target Thioredoxin Reductase (TrxR), leading to apoptosis through redox homeostasis imbalance (Pellei et al., 2023).

Synthesis of Novel Compounds

The synthesis of new triheterocyclic compounds integrating 1,2,4-Triazol-3-one, 1,3,4-Thiadiazole, and 1,3,4-Oxadiazole rings has been achieved. This synthesis process involves the condensation of acetic acid derivatives with chloroacetic acid, leading to the creation of complex structures with potential biological activities (Demirbas, 2005).

Antimicrobial Activities

Compounds related to 2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid have been investigated for their antimicrobial properties. For instance, synthesis and antimicrobial activities of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and related derivatives were explored, revealing potential antimicrobial efficacy against various microorganisms, though antifungal activity against yeast-like fungi was not observed (Demirbas et al., 2004).

Anticancer and Antiangiogenic Effects

A study on thioxothiazolidin-4-one derivatives, structurally similar to the subject compound, demonstrated anticancer and antiangiogenic effects against transplantable mouse tumors. These derivatives significantly reduced tumor volume and cell number, extending the lifespan of tumor-bearing mice while inhibiting tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).

properties

IUPAC Name

2-[[5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2S/c1-3-17-9(5-16-4-8(12)7(2)15-16)13-14-11(17)20-6-10(18)19/h4H,3,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSJACCYYJMQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)CN2C=C(C(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-((4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

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